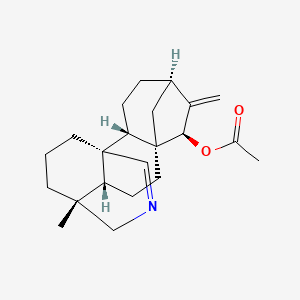

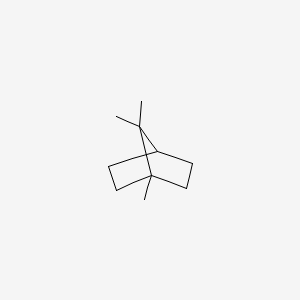

Camphane

Descripción general

Descripción

Cánfano, también conocido como 2,2-dimetil-3-metilenobcicl[2.2.1]heptano, es un monoterpeno bicíclico. Es un compuesto natural que se encuentra en varios aceites esenciales, incluyendo trementina, aceite de ciprés, aceite de alcanfor, aceite de citronela y neroli . El cánfano es incoloro, cristalino y tiene un olor a alcanfor. Es insoluble en agua pero soluble en solventes orgánicos como etanol, éter dietílico y cloroformo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El cánfano se puede sintetizar a partir de α-pineno a través de la isomerización utilizando un catalizador ácido sólido como dióxido de titanio . El proceso involucra la conversión de α-pineno a éster de isobornilo, que luego se hidroliza y se oxida para producir cánfano .

Métodos de Producción Industrial

La producción industrial de cánfano típicamente involucra la isomerización de α-pineno, un monoterpeno común que se encuentra en el aceite de trementina. El proceso utiliza catalizadores ácidos sólidos para lograr altos rendimientos de cánfano .

Análisis De Reacciones Químicas

Tipos de Reacciones

El cánfano experimenta varias reacciones químicas, incluyendo:

Oxidación: El cánfano se puede oxidar para formar alcanfor y otros derivados oxigenados.

Reducción: La reducción del cánfano puede producir isoborneol y borneol.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se emplean catalizadores como BF3·Et2O o ZnCl2 para reacciones de adición electrófila.

Principales Productos Formados

Oxidación: Alcanfor y otros derivados oxigenados.

Reducción: Isoborneol y borneol.

Sustitución: Varios derivados de cánfano sustituidos con tiol.

Aplicaciones Científicas De Investigación

El cánfano tiene diversas aplicaciones en la investigación científica, incluyendo:

Mecanismo De Acción

El cánfano ejerce su acción hipolipidémica al afectar la expresión de la proteína de unión al elemento regulador de esteroles 1 (SREBP-1) y la proteína de transferencia de triglicéridos microsomales (MTP) . Inhibe la biosíntesis de colesterol y triglicéridos de una manera dependiente de la concentración, lo que lleva a niveles reducidos de estos lípidos en el plasma . El mecanismo implica la regulación positiva de la expresión de SREBP-1 y la inhibición de MTP, que son cruciales para el metabolismo de los lípidos .

Comparación Con Compuestos Similares

Compuestos Similares

Alcanfor: Un derivado oxigenado del cánfano con una estructura similar pero diferentes grupos funcionales.

Isoborneol: Un producto de reducción del cánfano con un grupo hidroxilo.

Borneol: Otro producto de reducción del cánfano, isómero del isoborneol.

Singularidad del Cánfano

El cánfano es único debido a su estructura bicíclica y su capacidad para sufrir diversas transformaciones químicas, lo que lo convierte en un compuesto versátil en la síntesis orgánica . Su aroma distintivo y sus posibles propiedades terapéuticas lo distinguen aún más de otros compuestos similares .

Propiedades

IUPAC Name |

1,7,7-trimethylbicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-9(2)8-4-6-10(9,3)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWYHVAWEKZDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(CC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196832 | |

| Record name | Camphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464-15-3 | |

| Record name | Bornane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camphane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camphane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Camphane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Camphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.